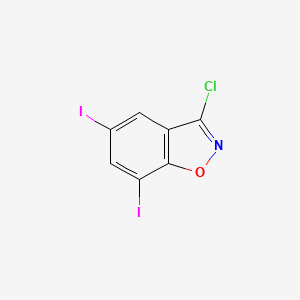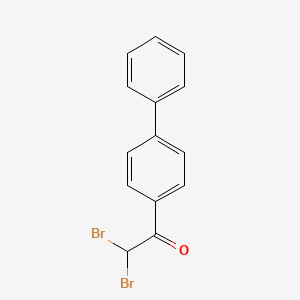
2,2-Dibromo-1-(4-phenylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Biphenylyl)-2,2-dibromoethanone is an organic compound that belongs to the class of ketones It features a biphenyl group attached to a dibromoethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2,2-dibromoethanone can be synthesized through the bromination of 1-(4-Biphenylyl)ethanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 1-(4-Biphenylyl)-2,2-dibromoethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-(4-Biphenylyl)-2,2-dibromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles such as hydroxide (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to form 1-(4-Biphenylyl)-2-bromoethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: 1-(4-Biphenylyl)-2-hydroxyethanone or 1-(4-Biphenylyl)-2-aminoethanone.
Reduction: 1-(4-Biphenylyl)-2-bromoethanol.
Oxidation: 1-(4-Biphenylyl)-2,2-dicarboxylic acid.
科学的研究の応用
1-(4-Biphenylyl)-2,2-dibromoethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Biphenylyl)-2,2-dibromoethanone involves its interaction with various molecular targets. The dibromo groups can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biological assays. The biphenyl group provides structural stability and contributes to the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
1-(4-Biphenylyl)ethanone: Lacks the dibromo groups, making it less reactive in substitution reactions.
1-(4-Biphenylyl)-2-bromoethanone: Contains only one bromine atom, leading to different reactivity and applications.
1-(4-Biphenylyl)-2,2-dichloroethanone: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness: 1-(4-Biphenylyl)-2,2-dibromoethanone is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C14H10Br2O |
|---|---|
分子量 |
354.04 g/mol |
IUPAC名 |
2,2-dibromo-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H |
InChIキー |
VHMQXWDTZAUVLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




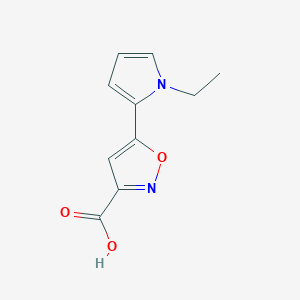
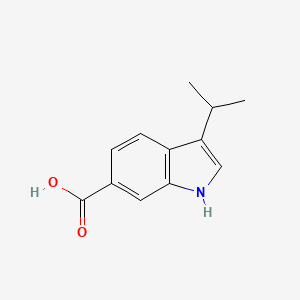





![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
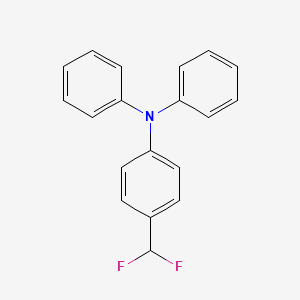
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)

